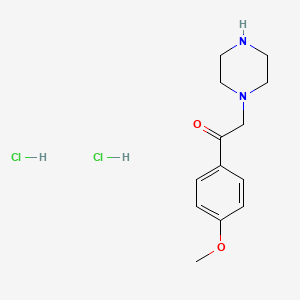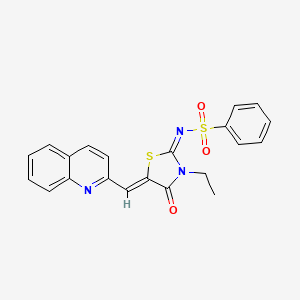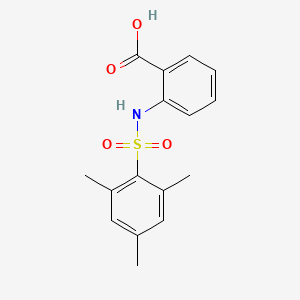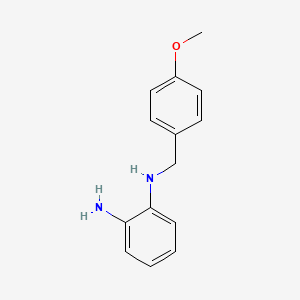
4-((2-Chlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Chlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a chemical compound that belongs to the class of small molecule drugs known as kinase inhibitors. It is also known as AEE788, and it has been found to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Molecular Docking and Structural Studies
Research highlights the importance of butanoic acid derivatives in molecular docking and structural analysis. For instance, a study focused on the molecular docking, vibrational, structural, electronic, and optical studies of related butanoic acid derivatives demonstrates their potential in inhibiting Placenta growth factor (PIGF-1), suggesting significant biological activities. These compounds were analyzed using experimental spectra and theoretical calculations, indicating their suitability as nonlinear optical materials due to their dipole moment and hyperpolarizabilities (K. Vanasundari et al., 2018).
Antimicrobial Agents
Another domain of application is the synthesis of antimicrobial agents. A study on pyridonecarboxylic acids, which are structurally similar, showed promising antibacterial activity, underscoring the potential of such compounds in developing new antibiotics (H. Egawa et al., 1984).
Spectroscopic and Supramolecular Studies
Spectroscopic and supramolecular studies of derivatives of chloramphenicol, which share a core structural motif with the compound , reveal significant insights into hydrogen bonding and Van der Waals interactions. These studies are crucial for understanding the interactions at the molecular level that could be leveraged in designing drugs or materials with specific properties (R. F. Fernandes et al., 2017).
Nonlinear Optical Materials
Research on related butanoic acid derivatives has demonstrated their potential as nonlinear optical materials. Their electronic structure and properties, such as hyperpolarizability and dipole moments, have been thoroughly investigated, suggesting applications in the development of optical devices (Rahul Raju et al., 2015).
Antioxidant Properties
Studies on new derivatives of 4-hydroxycoumarin, sharing functional groups with the compound , have explored their antioxidant properties. These investigations are crucial for understanding how such compounds can be used to mitigate oxidative stress, a factor in many diseases (S. Stanchev et al., 2009).
properties
IUPAC Name |
4-(2-chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5/c15-10-3-1-2-4-11(10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPALWVMZSYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCOCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate](/img/structure/B2801266.png)

![7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801268.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2801269.png)

![3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2801272.png)

![Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate](/img/structure/B2801274.png)

![N-Ethyl-N-[2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2801279.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2801281.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
